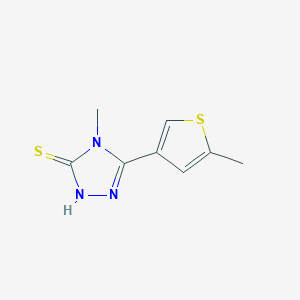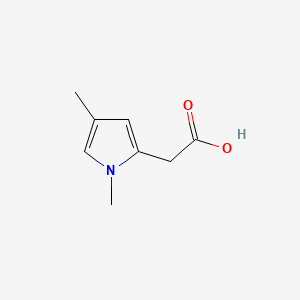
1,4-Dimethyl-1H-pyrrole-2-acetic acid
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrrole-2-acetic acid is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid .
Synthesis Analysis
The synthesis of pyrrole compounds, including 1,4-Dimethyl-1H-pyrrole-2-acetic acid, can be achieved through the Paal-Knorr Pyrrole Synthesis. This process involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1H-pyrrole-2-acetic acid consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom .Chemical Reactions Analysis
Pyrrole compounds, including 1,4-Dimethyl-1H-pyrrole-2-acetic acid, are known to undergo various chemical reactions. For instance, they can participate in the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Physical And Chemical Properties Analysis
1,4-Dimethyl-1H-pyrrole-2-acetic acid has a molecular weight of 153.18 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Copper Complexes with Anti-Inflammatory Drugs
The copper complexes of various acetic acid derivatives, including 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid, have been studied for their solution behavior and electrochemistry. These complexes have potential applications in anti-inflammatory drugs, showcasing the importance of 1,4-Dimethyl-1H-pyrrole-2-acetic acid derivatives in medicinal chemistry (Dendrinou-Samara et al., 1992).
Synthesis of New 1H-1-pyrrolylcarboxamides
Research into the synthesis of new substituted 1H-1-pyrrolylcarboxamides, using derivatives of 1,4-Dimethyl-1H-pyrrole-2-acetic acid, highlights its utility in creating compounds with potential pharmacological interest. This research underscores the importance of this compound in developing new pharmaceuticals (Bijev et al., 2003).
Absorption and Fluorescence Studies
1,4-Dimethyl-1H-pyrrole-2-acetic acid derivatives have been studied for their absorption and fluorescence properties. Such research contributes to the understanding of their potential use in chemical sensing and molecular recognition technologies (Fujimoto & Inuzuka, 1991).
Hydrogen Bond Studies in Dimers
The study of dimers involving pyrrole-2-carboxylic acid, a related compound, provides insights into the nature of hydrogen bonds and electronic interactions. This research is critical for understanding molecular interactions and designing new molecules with specific properties (Góra et al., 2005).
Formation of Polymers from Pyrrole Derivatives
Research on the electrochemical oxidation and polymerization of pyrrole derivatives, including 1,4-Dimethyl-1H-pyrrole-2-acetic acid, reveals their potential in forming conducting polymers. These findings are significant for applications in electronic materials (Hansen et al., 2005).
Chemical Reactivity and Molecular Assembly
The evaluation of the chemical reactivity and molecular assembly of pyrrole precursors, including derivatives of 1,4-Dimethyl-1H-pyrrole-2-acetic acid, provides valuable insights for synthetic chemistry and material science (Rawat & Singh, 2014).
Orientations Futures
While specific future directions for 1,4-Dimethyl-1H-pyrrole-2-acetic acid are not mentioned in the search results, pyrrole compounds are a focus of ongoing research due to their presence in many biologically active compounds . They are considered a potential source of biologically active compounds that possess a diverse range of activities .
Propriétés
IUPAC Name |
2-(1,4-dimethylpyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(4-8(10)11)9(2)5-6/h3,5H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBSWKLEBNIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000650 | |
| Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1H-pyrrole-2-acetic acid | |
CAS RN |
79673-54-4 | |
| Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79673-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079673544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

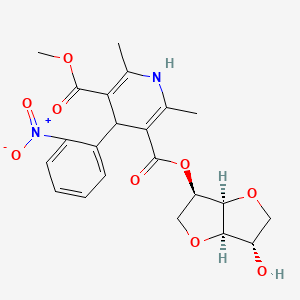
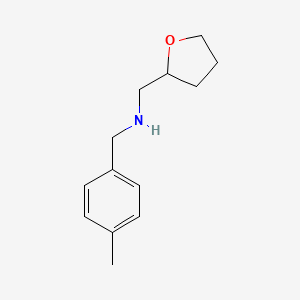

![Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-](/img/structure/B1622097.png)
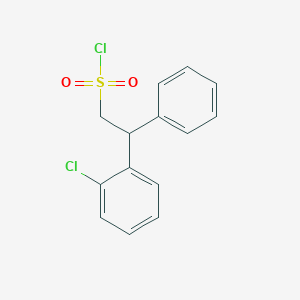
![tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1622099.png)
![4-Pentylbicyclo[2.2.2]octan-1-OL](/img/structure/B1622100.png)
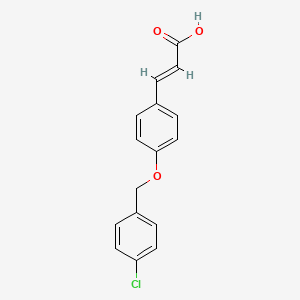
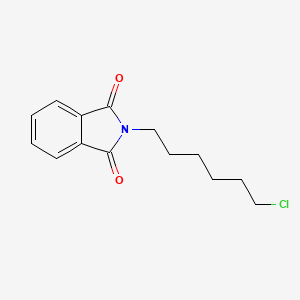
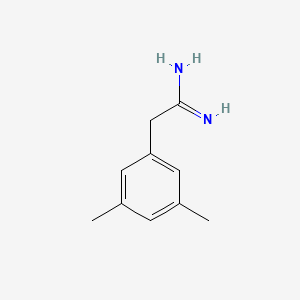
![N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1622110.png)
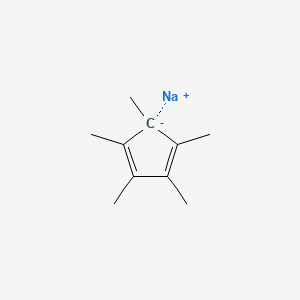
![1-[(2,3-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1622115.png)
